molecular formula C9H14O3 B1310700 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol CAS No. 4946-64-9

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol

Cat. No.: B1310700
CAS No.: 4946-64-9
M. Wt: 170.21 g/mol
InChI Key: JIUBMXRFHNWVNQ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol is an organic compound featuring a furan ring attached to a propane-1,3-diol backbone with two methyl groups at the second carbon. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the diol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with furan and 2,2-dimethylpropane-1,3-diol.

    Reaction Conditions: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where furan reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation under controlled conditions.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Implementing industrial purification methods like distillation and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Produces furanones or carboxylic acids.

    Reduction: Yields tetrahydrofuran derivatives.

    Substitution: Results in halogenated or nitrated furan derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but differs in the functional groups attached.

    2,5-Dimethylfuran: Similar furan structure with different substituents.

    Tetrahydrofuran: A fully saturated derivative of furan.

Uniqueness

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol is unique due to its combination of a furan ring with a diol backbone, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.

Properties

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,10-11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUBMXRFHNWVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461877
Record name 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4946-64-9
Record name 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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